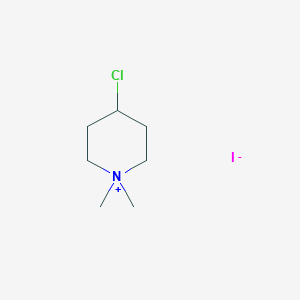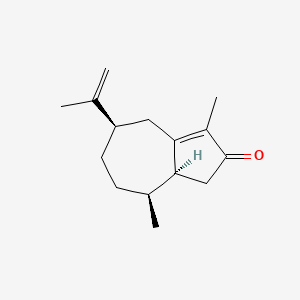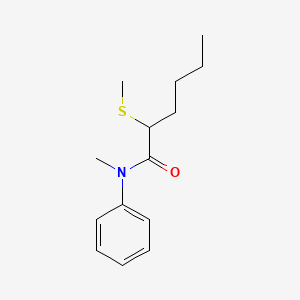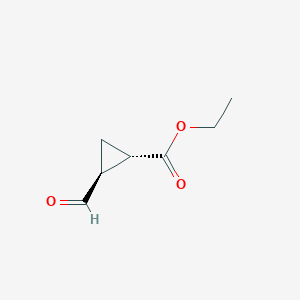
ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a formyl group and an ethyl ester group attached to the cyclopropane ring. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper . This reaction forms the cyclopropane ring with the desired stereochemistry. The formyl group can be introduced through a subsequent formylation reaction, while the ethyl ester group is typically introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity . These systems are advantageous for large-scale production due to their ability to maintain consistent reaction parameters and reduce the risk of side reactions.
化学反应分析
Types of Reactions
Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of ethyl (1S,2S)-2-carboxylcyclopropane-1-carboxylate
Reduction: Formation of ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate
Substitution: Formation of various substituted cyclopropane derivatives
科学研究应用
Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to its bioactivity .
相似化合物的比较
Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives:
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Similar in stereochemistry but contains an amino group and a nitrophenyl substituent.
(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: Similar in stereochemistry but contains a hydroxy and methoxyphenyl group.
The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which confer distinct reactivity and bioactivity.
属性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC 名称 |
ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m1/s1 |
InChI 键 |
MDWXTLNIZCHBJE-RITPCOANSA-N |
手性 SMILES |
CCOC(=O)[C@H]1C[C@@H]1C=O |
规范 SMILES |
CCOC(=O)C1CC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
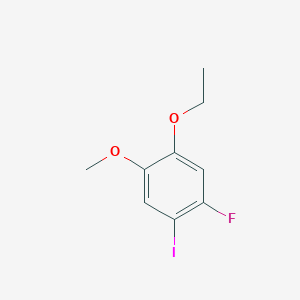
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
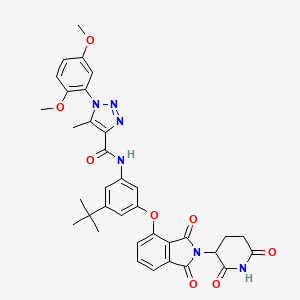

![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)

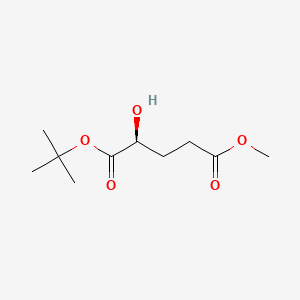
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)


